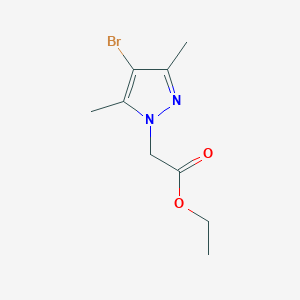

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDSLMPDMFFYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380918 | |

| Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-54-9 | |

| Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-54-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a halogenated pyrazole derivative, presents itself as a versatile building block in synthetic organic and medicinal chemistry. Its structural features, including a reactive bromine atom and an ester functional group, offer multiple avenues for chemical modification, making it a valuable intermediate in the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its potential applications in drug discovery and materials science.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[] The introduction of a bromo substituent at the C4 position of the pyrazole ring, coupled with an N-alkylation that incorporates an ethyl acetate moiety, endows this compound with a unique combination of steric and electronic properties. This strategic functionalization allows for its use in a variety of chemical transformations, including cross-coupling reactions and further derivatization of the ester group. This document serves as a technical resource for researchers, providing essential information to facilitate the use of this compound in their scientific endeavors.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 175137-54-9 | [][2] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [][2] |

| Molecular Weight | 261.12 g/mol | [][2] |

| Appearance | Solid | [] |

| Boiling Point | 319.6 °C at 760 mmHg | [3] |

| Density | 1.46 g/cm³ | [3] |

Spectral Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.80-4.90 (s, 2H, N-CH₂-COO)

-

δ 4.20-4.30 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)

-

δ 2.30-2.40 (s, 3H, pyrazole-CH₃)

-

δ 2.20-2.30 (s, 3H, pyrazole-CH₃)

-

δ 1.25-1.35 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 167.0-168.0 (C=O)

-

δ 148.0-149.0 (C3/C5-pyrazole)

-

δ 140.0-141.0 (C5/C3-pyrazole)

-

δ 95.0-96.0 (C4-pyrazole)

-

δ 61.0-62.0 (O-CH₂)

-

δ 50.0-51.0 (N-CH₂)

-

δ 14.0-15.0 (O-CH₂-CH₃)

-

δ 12.0-13.0 (pyrazole-CH₃)

-

δ 10.0-11.0 (pyrazole-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~2980 (C-H stretch, alkyl)

-

~1750 (C=O stretch, ester)

-

~1550 (C=N stretch, pyrazole ring)

-

~1450, 1370 (C-H bend, alkyl)

-

~1200 (C-O stretch, ester)

-

~1050 (C-Br stretch)

-

-

Mass Spectrometry (MS):

-

Expected [M]+ and [M+2]+ isotopic pattern for bromine.

-

m/z: 261/263 ([M]+), fragments corresponding to loss of the ethyl group, ethoxycarbonyl group, etc.

-

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-3,5-dimethylpyrazole with ethyl bromoacetate. This reaction is a standard procedure for the functionalization of the pyrazole nitrogen.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of pyrazoles.[4]

-

Reaction Setup: To a solution of 4-bromo-3,5-dimethylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To this mixture, add ethyl bromoacetate (1.1 - 1.2 eq) dropwise.

-

Reaction Monitoring: The reaction mixture is then stirred at room temperature or heated to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the C4-bromo substituent and the ester functionality.

Reactivity of the C4-Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, providing a powerful tool for generating molecular diversity. The electron-rich nature of the pyrazole ring can influence the reactivity of the C-Br bond in these transformations.

Reactivity of the Ester Group

The ethyl acetate moiety can undergo standard ester transformations. Saponification with a base like sodium hydroxide will yield the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in other coupling reactions. Reduction of the ester using a reducing agent like lithium aluminum hydride would furnish the corresponding alcohol.

Potential Applications

Given the pharmacological importance of pyrazole-containing molecules, this compound is a valuable intermediate for the synthesis of new drug candidates. The precursor, 4-bromo-3,5-dimethylpyrazole, has been utilized in agricultural chemistry as a herbicide and in biochemical research for enzyme inhibition studies.[5] By leveraging the reactivity of both the bromo and ester functionalities, a diverse library of compounds can be synthesized for screening in various biological assays, including but not limited to:

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antimicrobial compounds

-

Agrochemicals

The ability to perform orthogonal chemical modifications at two distinct sites on the molecule makes it a particularly attractive scaffold for combinatorial chemistry and high-throughput screening campaigns.

Caption: Potential derivatization pathways and applications of the core scaffold.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its accessible synthesis and the orthogonal reactivity of its bromo and ester functionalities make it a valuable tool for the generation of diverse molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to empower researchers in their pursuit of novel chemical entities.

References

- Cerilliant Analytical Reference Standards. Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)

-

Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–618. [Link]

-

PubChem. ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate. [Link]

-

MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

-

The Royal Society of Chemistry. 1HNMR δ values for. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

-

Arkivoc. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. [Link]

-

ResearchGate. Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... [Link]

-

PubChemLite. 4-bromo-3-ethyl-1h-pyrazol-5-amine. [Link]

-

National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

-

Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Abstract

This whitepaper provides an in-depth, research-level guide to the multi-step synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, valued for their diverse biological activities.[1][2][3] This guide details a robust and efficient three-step synthetic pathway, commencing from readily available starting materials. Each stage of the synthesis—Knorr pyrazole condensation, electrophilic bromination, and subsequent N-alkylation—is meticulously described, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights for laboratory execution. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction and Strategic Overview

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making derivatives like this compound highly valuable intermediates. The title compound incorporates several key features: a brominated C4 position for potential cross-coupling reactions, methyl groups at C3 and C5 influencing solubility and steric profile, and an N1-acetic acid ester handle for further derivatization, such as amide bond formation.[4]

Our synthetic strategy is a linear, three-step sequence designed for efficiency and scalability. The pathway begins with the construction of the pyrazole core, followed by regioselective functionalization, and concludes with the introduction of the acetate side chain.

Overall Synthetic Workflow

The synthesis is logically divided into three primary transformations:

-

Step I: Knorr Pyrazole Synthesis of 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine.

-

Step II: Electrophilic Bromination to yield 4-bromo-3,5-dimethyl-1H-pyrazole.

-

Step III: N-Alkylation with ethyl bromoacetate to afford the final target molecule.

Caption: High-level overview of the three-step synthesis pathway.

Step I: Synthesis of 3,5-Dimethyl-1H-pyrazole (Intermediate I)

Reaction Principle: The Knorr Synthesis

The formation of the pyrazole core is achieved via the Knorr pyrazole synthesis, a classic and highly reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] In this case, acetylacetone (pentane-2,4-dione) reacts with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution. The addition is exothermic, and a gentle reflux may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will crystallize.

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Purity: The product is typically obtained in high purity. If necessary, it can be recrystallized from a minimal amount of hot ethanol or toluene.

Expected Yield: 85-95%. Physical Properties: White crystalline solid, m.p. 106-108 °C.

Step II: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole (Intermediate II)

Reaction Principle: Electrophilic Aromatic Substitution

The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is particularly activated and is the primary site of substitution for halogens.[2] While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred as a milder and safer source of electrophilic bromine, reducing the formation of hazardous byproducts like HBr. An alternative, highly efficient "one-pot" method involves forming the pyrazole and then brominating it in situ using N-bromosaccharin.[5][6]

Detailed Experimental Protocol

-

Setup: In a 500 mL flask protected from light, dissolve 3,5-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) in chloroform or dichloromethane (200 mL).

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Add N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, wash the reaction mixture sequentially with 10% sodium thiosulfate solution (100 mL) to quench any remaining NBS, followed by water (100 mL), and finally a saturated sodium chloride solution (100 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid is purified by recrystallization from an ethanol/water mixture or hexane to yield fine, colorless needles.[7]

Expected Yield: 80-90%. Physical Properties: White to off-white solid, m.p. 123-125 °C.[8]

Step III: Synthesis of this compound

Reaction Principle: Nucleophilic N-Alkylation

The final step is a classic SN2 reaction.[9] The NH proton of the pyrazole is acidic and can be removed by a suitable base to generate a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate and displacing the bromide ion to form the N-C bond.

Choice of Base and Solvent:

-

Base: Potassium carbonate (K₂CO₃) is a widely used, mild, and economical base for this transformation.[10][11][12] It is sufficiently basic to deprotonate the pyrazole without causing hydrolysis of the ester. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions and more stringent handling procedures.[13]

-

Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the ionic intermediates and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[14]

Caption: Conceptual flow of the base-mediated N-alkylation reaction.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (8.75 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol, 1.5 equiv.), and acetonitrile (100 mL).

-

Reagent Addition: Add ethyl bromoacetate (9.2 g, 0.055 mol, 1.1 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be a solid or a viscous oil.

-

Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove any remaining salts or DMF if used as a solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product is purified by recrystallization from an ethanol/hexane mixture to yield a white solid.[15]

Data Summary

Table 1: Key Reagent Properties and Stoichiometry

| Step | Reagent | CAS No. | Mol. Weight | Moles (equiv.) | Amount Used |

| I | Acetylacetone | 123-54-6 | 100.12 | 0.1 (1.0) | 10.0 g |

| I | Hydrazine Hydrate | 7803-57-8 | 50.06 | 0.1 (1.0) | 5.0 g |

| II | 3,5-Dimethyl-1H-pyrazole | 67-51-6 | 96.13 | 0.1 (1.0) | 9.6 g |

| II | N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 0.1 (1.0) | 17.8 g |

| III | 4-Bromo-3,5-dimethyl-1H-pyrazole | 3398-16-1 | 175.03 | 0.05 (1.0) | 8.75 g |

| III | Potassium Carbonate | 584-08-7 | 138.21 | 0.075 (1.5) | 10.4 g |

| III | Ethyl Bromoacetate | 105-36-2 | 167.00 | 0.055 (1.1) | 9.2 g |

Table 2: Product Characterization

| Compound | Formula | Mol. Weight | Form | Expected Yield (%) |

| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | White Solid | 85-95 |

| 4-Bromo-3,5-dimethyl-1H-pyrazole | C₅H₇BrN₂ | 175.03 | White Solid | 80-90 |

| This compound | C₉H₁₃BrN₂O₂ | 261.12 | Solid | 75-85 |

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin. Protect from light and moisture.

-

Ethyl Bromoacetate: Is a lachrymator and toxic. Handle with care in a fume hood.

-

Solvents: Chloroform, dichloromethane, acetonitrile, and DMF are all hazardous. Avoid inhalation of vapors and skin contact.

Conclusion

This guide outlines a reliable and high-yielding three-step synthesis for this compound. By leveraging foundational organic reactions—the Knorr condensation, electrophilic bromination, and SN2 N-alkylation—this pathway provides a clear and reproducible method for accessing a versatile intermediate crucial for pharmaceutical research and development. The detailed protocols and causal explanations for experimental choices are intended to empower researchers to confidently replicate and, where necessary, adapt these procedures for their specific applications.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Ibrayev, M. K., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7247. Available at: [Link]

-

Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

-

Abreu, A. R., et al. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

Ho, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(41), 22246-22251. Available at: [Link]

-

Kalhor, M., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Chinese Chemical Letters, 27(6), 863-868. Available at: [Link]

-

Meador, R. I. L., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 1(1), 1-10. Available at: [Link]

-

Butler, A. R., et al. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413-1423. Available at: [Link]

-

LookChem. (n.d.). 4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. LookChem. Available at: [Link]

-

Yarovaya, O. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. Available at: [Link]

-

Slideshare. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

Beilstein Journals. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2234-2243. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. Available at: [Link]

-

Mosslemin, M. H., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 56(3), 237-241. Available at: [Link]

-

Yarovaya, O. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. Available at: [Link]

-

ResearchGate. (2014). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

-

ResearchGate. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). 3,5-Dimethyl-4-bromo pyrazole. ChemBK. Available at: [Link]

-

ResearchGate. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. ResearchGate. Available at: [Link]

-

ResearchGate. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Effect of amounts of potassium carbonate on cyclization of 2a. ResearchGate. Available at: [Link]

-

NIH. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC - NIH. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]

- Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.

- Google Patents. (2011). Method for purifying pyrazoles. Google Patents.

-

PubChem. (n.d.). Ethyl 2-[3,5-bis(4-bromophenyl)pyrazolyl]acetate. PubChem. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 2-(4-bromo-1h-pyrazol-1-yl)acetate. PubChemLite. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-phenyl-1H-pyrazole-1-acetate. PrepChem.com. Available at: [Link]

-

ResearchGate. (2013). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous sodium acetate, glacial acetic acid, reflux 8 h. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2010). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Foreword: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints, with spectroscopic techniques forming the cornerstone of this validation process. This guide provides an in-depth technical overview of the spectral characteristics of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. Its substituted pyrazole core is a common motif in a wide array of biologically active molecules. Understanding its spectroscopic signature is not merely an academic exercise; it is a critical step in ensuring the purity, stability, and identity of this intermediate, thereby guaranteeing the integrity of the subsequent active pharmaceutical ingredients (APIs) synthesized from it.

This document is structured to provide not only the predicted spectral data but also the underlying scientific principles and practical experimental considerations for researchers, scientists, and drug development professionals. The causality behind the expected spectral patterns is explained to offer a deeper understanding beyond mere data reporting.

Molecular Structure and Key Features

To comprehend the spectral data, a foundational understanding of the molecule's structure is essential. This compound possesses a central 5-membered pyrazole ring, substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4. The nitrogen at position 1 is alkylated with an ethyl acetate group.

An In-depth Technical Guide to Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 175137-54-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a valuable research chemical and a member of the versatile pyrazole class of compounds. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and playing a crucial role in the development of new therapeutic agents.[1] This document is intended to serve as a technical resource, consolidating available data and providing insights into the handling, synthesis, and potential applications of this compound.

Compound Identification and Structure

This compound is a substituted pyrazole with a bromine atom at the 4-position and methyl groups at the 3 and 5-positions of the pyrazole ring. An ethyl acetate group is attached to the nitrogen at the 1-position.

-

CAS Number: 175137-54-9[][3]

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₉H₁₃BrN₂O₂[][3]

-

Molecular Weight: 261.12 g/mol [][3]

-

InChI Key: YWDSLMPDMFFYNV-UHFFFAOYSA-N[][3]

-

Canonical SMILES: CCOC(=O)CN1C(=C(C(=N1)C)Br)C[]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting point and detailed solubility are not widely reported in the literature.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 319.6 °C at 760 mmHg | [] |

| Density | 1.46 g/cm³ | [] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone.[4] Limited solubility in water.[4] | [4] |

| Flash Point | Not applicable |

Note on Solubility: The solubility of pyrazole derivatives can be influenced by temperature, with increased temperatures generally leading to better solubility in organic solvents.[4] For experimental work, it is recommended to determine the solubility in the specific solvent system being used.

Chemical Properties and Reactivity

While specific reactivity data for CAS 175137-54-9 is limited, the general reactivity can be inferred from its structural features, namely the substituted pyrazole ring and the ethyl acetate side chain.

-

Pyrazole Core: The pyrazole ring is a stable aromatic heterocycle. The bromine atom at the 4-position can potentially participate in cross-coupling reactions, offering a handle for further functionalization.

-

N-Acetyl Group: The ethyl acetate group attached to the pyrazole nitrogen can be susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Stability: The compound is expected to be stable under standard laboratory conditions.

Spectroscopic Data

Proposed Synthesis Protocol

A validated, step-by-step synthesis protocol for CAS 175137-54-9 is not explicitly published. However, based on general methods for the N-alkylation of pyrazoles, a plausible synthetic route is outlined below. This should be considered a representative protocol and may require optimization.

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the pyrazole nitrogen. If using NaH, the reaction will be evident by the evolution of hydrogen gas.

-

Alkylation: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like DMF and acetonitrile are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

-

Base: A base is required to deprotonate the pyrazole nitrogen, making it a more potent nucleophile to attack the electrophilic carbon of ethyl bromoacetate. The choice between a milder base like K₂CO₃ and a stronger base like NaH may depend on the reactivity of the specific pyrazole.

-

Ethyl Bromoacetate: This is a common and effective alkylating agent for introducing the ethyl acetate moiety.

Safety and Handling

Based on available safety data, this compound is classified as follows:

-

Hazard Class: Acute toxicity, oral (Category 4).

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Hazard Statement: H302 - Harmful if swallowed.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Applications in Research and Drug Development

This compound is described as a useful research chemical.[] As a functionalized pyrazole, it serves as a valuable building block in organic synthesis. The pyrazole core is a key pharmacophore in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents. The presence of the bromo-substituent and the ethyl ester provides two distinct points for further chemical modification, allowing for the generation of diverse molecular libraries for drug discovery screening.

References

-

Pyrazole - Solubility of Things. (URL: [Link])

-

This compound | CAS: 175137-54-9. (URL: [Link])

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: [Link])

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 175137-54-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. solubilityofthings.com [solubilityofthings.com]

The Pharmacological Versatility of Substituted Pyrazole Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. First described by Ludwig Knorr in 1883, this aromatic system has demonstrated a remarkable capacity for biological interaction, leading to its incorporation into a wide array of therapeutic agents. Substituted pyrazole esters, in particular, have emerged as a versatile class of compounds exhibiting a broad spectrum of pharmacological activities. Their synthetic tractability allows for facile structural modifications, enabling the fine-tuning of their physicochemical properties and biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted pyrazole esters, offering valuable insights for researchers and drug development professionals. We will delve into their significant potential as antimicrobial, anti-inflammatory, and anticancer agents, supported by detailed experimental protocols and mechanistic insights.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted pyrazole esters have shown considerable promise as a novel class of antimicrobial agents. Their mechanism of action is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of substituted pyrazole esters is intricately linked to the nature and position of substituents on both the pyrazole and ester moieties. A study on a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed key structural determinants for their antibacterial and antifungal activity[1][2].

For instance, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated significant activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to ampicillin[1]. This highlights the favorable contribution of a substituted thiophene ring at the 5-position. Furthermore, the presence of halogen atoms on the phenyl ring at the 5-position can enhance antifungal activity. Notably, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more potent than the standard antifungal drug fluconazole against Candida parapsilosis[1].

Table 1: Antimicrobial Activity of Selected Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates [1][2]

| Compound | Ar Substituent (Position 5) | MIC (μmol/mL) vs. E. coli | MIC (μmol/mL) vs. P. aeruginosa | MIC (μmol/mL) vs. C. parapsilosis |

| 21 | 2,5-dimethylthiophen-3-yl | 0.038 | 0.067 | - |

| 16 | 4-bromo-2-chlorophenyl | - | - | 0.015 |

| Ampicillin | (Standard) | 0.033 | 0.067 | - |

| Fluconazole | (Standard) | - | - | 0.020 |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism[3][4][5][6][7].

Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period[3].

Step-by-Step Methodology:

-

Preparation of Test Compound Stock Solution: Dissolve the synthesized pyrazole ester in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Serial Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the test compound stock solution to well 1. Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and inoculum), and well 12 serves as the sterility control (broth only).

-

Preparation of Bacterial Inoculum: From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Many substituted pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[8][9]. COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.

Mechanism of Action: Selective COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a critical attribute for anti-inflammatory drugs, as COX-1 is constitutively expressed in most tissues and plays a protective role in the gastrointestinal tract and kidneys. The widely used anti-inflammatory drug, celecoxib, is a pyrazole-containing selective COX-2 inhibitor[10][11][12][13]. The mechanism involves the binding of the pyrazole derivative to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from binding and being converted into pro-inflammatory prostaglandins[10][11][12][13].

Caption: Mechanism of COX-2 Inhibition by Substituted Pyrazole Esters.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds[14][15][16][17][18].

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the substituted pyrazole ester. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema and Inhibition:

-

The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

-

Anticancer Activity: Inducing Programmed Cell Death

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Substituted pyrazole esters have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis

Apoptosis is a tightly regulated cellular process that plays a crucial role in eliminating damaged or unwanted cells. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway[19]. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of a cascade of caspases, which are the executioners of apoptosis.

Several studies have reported the cytotoxic effects of pyrazole derivatives on breast cancer cell lines such as MCF-7 and MDA-MB-231[19]. The induction of apoptosis is a key mechanism, often confirmed by the activation of caspase-3 and caspase-7[19].

Caption: Apoptosis Induction Pathway by Substituted Pyrazole Esters.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrazole ester in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation of Cell Viability:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

Conclusion: A Promising Scaffold for Future Drug Development

Substituted pyrazole esters represent a highly promising and versatile class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of potent and selective therapeutic agents. The demonstrated antimicrobial, anti-inflammatory, and anticancer properties underscore the immense potential of this scaffold in addressing significant unmet medical needs. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel pyrazole ester derivatives. Continued research in this area, focusing on optimizing their pharmacological profiles and elucidating their mechanisms of action, will undoubtedly lead to the development of new and effective drugs for a variety of diseases.

References

-

Celecoxib Action Pathway. (n.d.). PubChem. Retrieved from [Link]

- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, M. G., & El-Sayed, M. A. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed, 22(1), 109-116.

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2018). MDPI.

- Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017).

- Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025).

- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). PubMed Central.

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

- Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... (n.d.).

- Broth Dilution Method for MIC Determin

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega.

- Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates as a New Class of Antimicrobial Agents. (2025).

- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.

- Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega.

- Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2011). PubMed Central.

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)

- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed Central.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed.

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

- Pyrazoles and Pyrazolines as Anti-Inflamm

- Pyrazoles and Pyrazolines as Anti-Inflamm

Sources

- 1. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. protocols.io [protocols.io]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. ClinPGx [clinpgx.org]

- 9. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Potential Therapeutic Targets of 4-Bromopyrazole Derivatives

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a unique combination of hydrogen bond donating and accepting capabilities, allowing for effective interactions with diverse biological targets.[2] The introduction of a bromine atom at the 4-position of the pyrazole ring creates the 4-bromopyrazole derivative, a uniquely valuable building block in drug discovery. This bromine atom not only influences the electronic properties of the ring but, more importantly, serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth analysis of the key therapeutic targets of 4-bromopyrazole derivatives, moving from the most prominent target class—protein kinases—to other important enzyme families and G-protein coupled receptors. We will explore the mechanism of action at these targets, summarize inhibitory data, and provide detailed experimental protocols for target validation, reflecting the workflows used in modern drug discovery laboratories.

Section 1: Protein Kinases - A Primary Target Class

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for modern therapeutics.[5] The pyrazole scaffold is a well-established "hinge-binder" motif that can effectively target the ATP-binding site of many kinases.[6] 4-Bromopyrazole derivatives have been instrumental in the development of potent and selective kinase inhibitors.

Serine/Threonine Kinase Inhibitors

These kinases phosphorylate serine or threonine residues on their substrates and are central to pathways controlling cell growth, proliferation, and survival.

Key Targets:

-

Akt (Protein Kinase B): A pivotal node in the PI3K-Akt-mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[4] Pyrazole-based compounds have been developed as potent Akt inhibitors.[6]

-

BRAF: A key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF is a known oncogenic driver in melanoma and other cancers.[6]

-

p38 MAP Kinase: An enzyme involved in inflammatory responses and cellular stress. Its inhibition is a therapeutic strategy for inflammatory disorders.[6]

The diagram below illustrates the central role of Akt in the PI3K signaling pathway, a common target for pyrazole-based inhibitors.

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Tyrosine Kinase Inhibitors

Tyrosine kinases phosphorylate tyrosine residues and are often involved in transmembrane signaling in response to extracellular growth factors.

Key Targets:

-

EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overactivity is implicated in the growth of numerous solid tumors.[6]

-

PDGFRβ (Platelet-Derived Growth Factor Receptor β): Plays a role in angiogenesis and cell growth; its inhibition is a strategy in cancer therapy.[6]

-

BTK (Bruton's Tyrosine Kinase): A critical enzyme in B-cell receptor signaling, targeted for the treatment of B-cell malignancies like mantle cell lymphoma.[2] The approved drug zanubrutinib contains a pyrazole core, highlighting the clinical relevance of this scaffold for BTK inhibition.[2]

Data Summary: Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activity of selected pyrazole derivatives against various protein kinases. It is important to note that while the 4-bromo substitution is often a starting point for synthesis, the final reported compounds may have this position further functionalized.

| Compound Class | Target Kinase | IC50 | Reference |

| 1,3,4-Triarylpyrazole | AKT1 | >10% inhibition at 10 µM | [6] |

| 1,3,4-Triarylpyrazole | BRAF V600E | 39.8% inhibition at 10 µM | [6] |

| 1,3,4-Triarylpyrazole | EGFR | 44.8% inhibition at 10 µM | [6] |

| 1,3,4-Triarylpyrazole | p38α | 22.8% inhibition at 10 µM | [6] |

| Pyrazole Derivative | ASK1 | 95 nM (cell IC50) | [4] |

| Pyrazole Derivative | C. parvum CDPK1 | 0.7 nM | [4] |

Section 2: Other Key Enzyme Targets

Beyond kinases, the 4-bromopyrazole scaffold has shown inhibitory activity against enzymes from other classes, opening therapeutic avenues in infectious diseases and metabolic disorders.

Bacterial DNA Gyrase

DNA gyrase is a bacterial topoisomerase II enzyme essential for DNA replication, repair, and transcription, making it a well-validated target for antibiotics.[7] Its absence in eukaryotes allows for selective toxicity. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and shown to be potent inhibitors of bacterial DNA gyrase.[7]

| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |

| 3k | S. aureus DNA gyrase | 0.15 | [7] |

| 3k | B. subtilis DNA gyrase | 0.25 | [7] |

| 3s | S. aureus DNA gyrase | 3.25 | [7] |

| 3s | B. subtilis DNA gyrase | 1.00 | [7] |

Sodium-Glucose Cotransporter 1 (SGLT1)

SGLT1 is a transport protein responsible for the absorption of glucose in the small intestine and, to a lesser extent, reabsorption in the kidneys.[8][9] Inhibition of SGLT1 is a therapeutic strategy for managing hyperglycemia in type 1 diabetes.[8] Patents have been filed for pyrazole derivatives that demonstrate excellent inhibitory activity against human SGLT1, highlighting their potential in treating metabolic diseases.[10]

Section 3: G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane proteins and are the targets of a significant portion of modern medicines.

Bradykinin B1 Receptor Antagonists

The Bradykinin B1 receptor is a GPCR that is typically expressed at low levels in healthy tissue but is significantly upregulated in response to tissue injury and inflammation.[3][5] Its activation contributes to chronic pain and inflammation.[11] Early research identified brominated pyrazoles as promising starting points for the development of potent and selective Bradykinin B1 receptor antagonists, making this a key area of interest for non-opioid pain therapeutics and anti-inflammatory agents.[12][13]

Section 4: Experimental Design & Methodologies

Advancing a 4-bromopyrazole derivative from a synthetic intermediate to a lead compound requires a robust and validated set of experimental workflows. As a Senior Application Scientist, the rationale behind our methodological choices is as critical as the protocol itself. We prioritize assays that are reproducible, scalable, and provide clear, quantitative endpoints.

Synthetic & Screening Workflow

The utility of the 4-bromopyrazole scaffold lies in its capacity for rapid diversification. The workflow below illustrates a typical path from a core intermediate to a biologically characterized compound.

Caption: General workflow from synthesis to hit validation.

4.1.1 Protocol: One-Pot Synthesis of a 4-Bromopyrazole Derivative

This protocol is adapted from a general method for the efficient synthesis of 4-bromopyrazoles.[12] Rationale: A one-pot, solvent-free reaction is chosen for its efficiency, reduced environmental impact, and high yields. Using a solid acid catalyst (H2SO4/SiO2) simplifies workup.[12]

-

Cyclocondensation: In a mortar, grind an equimolar amount of a 1,3-diketone (e.g., acetylacetone, 1 mmol) and an arylhydrazine (e.g., phenylhydrazine, 1 mmol) with a catalytic amount of silica-supported sulfuric acid (e.g., 0.01 g) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 5-10 minutes).

-

Bromination: Add one equivalent of a brominating agent, such as N-bromosaccharin (NBSac), to the mixture and continue to grind thoroughly for 5-15 minutes.

-

Workup: Add n-hexane (7-10 mL) to the reaction mixture and filter to remove the catalyst and saccharin byproduct.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to afford the crude 4-bromopyrazole derivative. If necessary, purify the product further by column chromatography on silica gel.

Target Validation Protocols

4.2.1 Protocol: In Vitro Kinase Inhibition using ADP-Glo™ Assay

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during an enzymatic reaction.[2][14] It is a universal platform suitable for virtually any kinase, compatible with high-throughput screening, and exhibits high sensitivity with low background, making it an industry standard.[2][4]

-

Kinase Reaction Setup: In a 384-well plate, prepare the kinase reactions. Each well should contain the kinase buffer, the specific kinase of interest, its substrate (protein or peptide), and the desired concentration of the 4-bromopyrazole test compound (typically from a dilution series in DMSO).

-

Initiation: Add an appropriate concentration of ATP to each well to start the reaction. Include "no enzyme" and "no inhibitor" controls. The total reaction volume is typically 5 µL.[15]

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.[15]

-

Incubation: Incubate the plate at room temperature for 40 minutes.[15]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[15]

-

Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[15]

-

Data Acquisition: Read the luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase inhibition. Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

4.2.2 Protocol: Cell Viability Assessment using MTT Assay

Rationale: After identifying a potent inhibitor in a biochemical assay, it is crucial to determine its effect on living cells. The MTT assay is a classic, colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It validates that the compound can penetrate the cell membrane and affect cell health, a critical step in confirming on-target effects.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13][16]

-

Compound Treatment: Prepare serial dilutions of the 4-bromopyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well.[16][17]

-

Formazan Crystal Formation: Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate spectrophotometer.[17] The intensity of the purple color is directly proportional to the number of viable cells. Calculate GI50 (concentration for 50% growth inhibition) values from the resulting dose-response curve.

Conclusion

4-Bromopyrazole derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their synthetic tractability, combined with the proven biological relevance of the pyrazole scaffold, makes them ideal starting points for developing novel therapeutics. The primary and most validated targets for this class are the protein kinases, where they have shown significant potential in oncology and inflammatory diseases. However, emerging research continues to identify novel targets, including bacterial enzymes like DNA gyrase and metabolic regulators such as SGLT1, opening new therapeutic opportunities. The continued application of robust synthetic and screening workflows will undoubtedly lead to the discovery of new clinical candidates derived from this powerful chemical scaffold.

References

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 13, 2026, from [Link]

-

Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved January 13, 2026, from [Link]

-

Li, Y., et al. (2015). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Molecules, 20(11), 20356–20370. Available from: [Link]

-

Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed. Available from: [Link]

-

El-Damasy, A. K., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(19), 3562. Available from: [Link]

-

European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved January 13, 2026, from [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved January 13, 2026, from [Link]

-

Fushimi, N., et al. (2012). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. U.S. Patent No. 8,324,176 B2. Available from: [Link]

-

Choonara, Y. E., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1478. Available from: [Link]

-

GSRS. (n.d.). 4-BROMOPYRAZOLE. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). IC 50 values for DNA gyrase inhibition. Retrieved January 13, 2026, from [Link]

-

Patsnap Synapse. (n.d.). What are the new molecules for B1 receptor antagonists?. Retrieved January 13, 2026, from [Link]

-

Wang, P. H. M., et al. (2008). Brabykinin B1 Receptor Antagonism Is Beneficial in Renal Ischemia-Reperfusion Injury. PLoS ONE, 3(8), e3050. Available from: [Link]

-

Walker, K. A. (2008). Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments. Current Topics in Medicinal Chemistry, 8(16), 1420-1430. Available from: [Link]

-

RxList. (2022). SGLT1 Inhibitors. Retrieved January 13, 2026, from [Link]

-

precisionFDA. (n.d.). B1 BRADYKININ RECEPTOR. Retrieved January 13, 2026, from [Link]

-

Solini, A., et al. (2018). SGLT1 inhibition: Pros and cons. Diabetes, Obesity and Metabolism, 21 Suppl 2, 56-62. Available from: [Link]

-

Adooq Bioscience. (n.d.). SGLT inhibitors. Retrieved January 13, 2026, from [Link]

-

Gerich, J. E. (2019). What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition. Diabetes, 68(7), 1332-1338. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. Brabykinin B1 Receptor Antagonism Is Beneficial in Renal Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]

- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SGLT1 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 9. SGLT1 inhibition: Pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. clyte.tech [clyte.tech]

- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. atcc.org [atcc.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Novel Pyrazole Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development.[1][2][3] Their remarkable structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of novel pyrazole compounds, integrating modern spectroscopic, crystallographic, and computational techniques.

The Integrated Approach: A Strategy for Unambiguous Structure Determination

The elucidation of a novel pyrazole's structure is not a linear process but rather an iterative and integrated one. No single technique can provide all the necessary information. Instead, a combination of methods is employed, with each providing a unique piece of the structural puzzle. The confidence in the final assigned structure is directly proportional to the congruence of the data obtained from these complementary techniques.

Our recommended workflow emphasizes a multi-pronged strategy, beginning with foundational spectroscopic analysis and culminating in definitive crystallographic or advanced computational confirmation.

Caption: Integrated workflow for novel pyrazole structure elucidation.

Part 1: Foundational Spectroscopic Analysis

The initial steps in structure elucidation rely on spectroscopic techniques that provide fundamental information about the molecule's composition and connectivity.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Experience: Before any detailed structural work, it is imperative to establish the correct molecular formula. Low-resolution mass spectrometry can be misleading, especially for compounds with complex isotopic patterns. HRMS provides the high mass accuracy required to confidently determine the elemental composition.

Trustworthiness: The protocol's self-validating nature comes from comparing the experimentally observed isotopic distribution with the theoretical pattern for the proposed molecular formula. A close match provides a high degree of confidence.

Experimental Protocol: HRMS Analysis

-

Sample Preparation:

-

Dissolve approximately 1 mg of the purified novel pyrazole compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

-